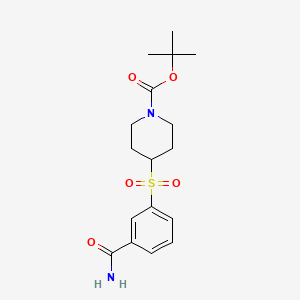
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a benzenesulfonyl group, and a carbamoyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Vorbereitungsmethoden
The synthesis of 4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves multiple steps, including the formation of the piperidine ring, the introduction of the benzenesulfonyl group, and the addition of the carbamoyl group. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the piperidine ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine ring in the presence of a base.
Addition of the Carbamoyl Group: The carbamoyl group is added through a carbamoylation reaction, where an isocyanate reacts with the benzenesulfonyl-piperidine intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the benzenesulfonyl group is oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where the tert-butyl ester group is replaced by other functional groups, such as hydroxyl or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alcohols or amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, as the benzenesulfonyl group can interact with specific amino acid residues in proteins.
Medicine: The compound has potential therapeutic applications, including the development of drugs for the treatment of various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, inhibiting their activity or altering their function. The carbamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but contains an azetidine ring instead of a piperidine ring.
3-(3-Carbamoyl-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound contains a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
887591-35-7 |
|---|---|
Molekularformel |
C17H24N2O5S |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
tert-butyl 4-(3-carbamoylphenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(21)19-9-7-13(8-10-19)25(22,23)14-6-4-5-12(11-14)15(18)20/h4-6,11,13H,7-10H2,1-3H3,(H2,18,20) |
InChI-Schlüssel |
BWSUUAQOIIUVJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)
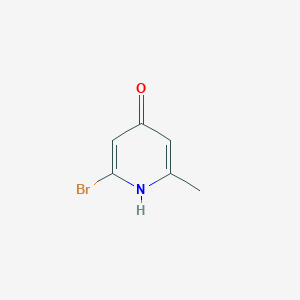
![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
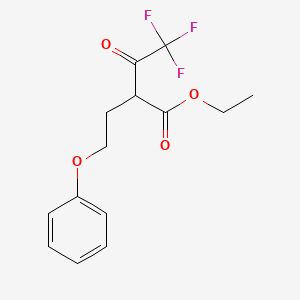
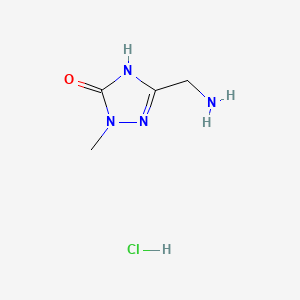
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)
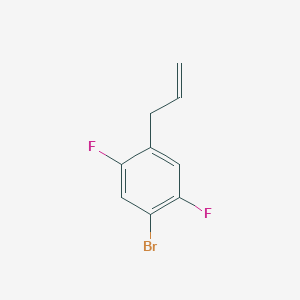

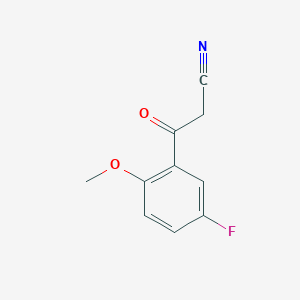

![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
![N-[4-(Aminomethyl)phenyl]-2-methylbenzamide](/img/structure/B12444597.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12444603.png)
